2-hydroxy-2-(3-iodophenyl)acetic acid
Description
2-Hydroxy-2-(3-iodophenyl)acetic acid is a mandelic acid derivative featuring a hydroxyl group at the α-carbon and a 3-iodophenyl substituent.
Properties
CAS No. |
873963-87-2 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(3-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the reaction of (3-iodophenyl)acetonitrile with aqueous sodium hydroxide under reflux conditions . The reaction mixture is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product.
Industrial Production Methods
Industrial production methods for 2-hydroxy-2-(3-iodophenyl)acetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(3-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-phenylacetic acid.
Substitution: Formation of 2-hydroxy-2-(3-substituted phenyl)acetic acid derivatives.
Scientific Research Applications
2-hydroxy-2-(3-iodophenyl)acetic acid has various applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(3-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physicochemical attributes of 2-hydroxy-2-(3-iodophenyl)acetic acid with analogs:
Key Observations:
- Iodine vs. Nitro Groups : The iodine atom in the target compound increases molecular weight and may reduce solubility compared to the nitro analog. Iodine’s polarizability could also influence photophysical properties.
- Methoxy/Hydroxy Substitutions : Methoxy groups (e.g., 4-methoxy derivative) enhance lipophilicity, while hydroxyl groups (e.g., vanillylmandelic acid) improve antioxidant capacity .
(a) Antioxidant Activity
- 3-Iodo Derivative: No direct antioxidant data are available, but the iodine atom’s electronegativity may alter redox properties compared to hydroxyl- or methoxy-substituted analogs.
(b) Biodegradation and Microbial Interactions
- Phosphonate Analogs : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is metabolized by Fusarium spp., highlighting the impact of substituents on microbial degradation pathways .
- Lateral Dioxygenation Pathways : Pseudomonas sp. strain MPDS degrades polycyclic aromatic hydrocarbons (PAHs) via intermediates like 2-hydroxy-2-(2-hydroxyphenyl)acetic acid, suggesting aryl substituents influence biodegradation efficiency .
(c) Pharmaceutical Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
